Bienvenue dans la boutique en ligne BenchChem!

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol

Lipophilicity LogP Drug-likeness

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol (CAS 1486039-02-4) is a cyclopropane-bearing primary alcohol with the molecular formula C₁₁H₁₂ClFO and a molecular weight of 214.66 g/mol. Its structure incorporates a 2-chloro-6-fluorobenzyl substituent linked via a methylene bridge to the 1-position of a cyclopropyl ring bearing a hydroxymethyl group, creating a meta-dihalogenated aromatic system with distinct electronic properties.

Molecular Formula C11H12ClFO
Molecular Weight 214.66 g/mol
Cat. No. B13600656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol
Molecular FormulaC11H12ClFO
Molecular Weight214.66 g/mol
Structural Identifiers
SMILESC1CC1(CC2=C(C=CC=C2Cl)F)CO
InChIInChI=1S/C11H12ClFO/c12-9-2-1-3-10(13)8(9)6-11(7-14)4-5-11/h1-3,14H,4-7H2
InChIKeyMMSIVPSOUIBSGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol (CAS 1486039-02-4): Core Physicochemical and Structural Profile for Procurement Decision-Making


(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol (CAS 1486039-02-4) is a cyclopropane-bearing primary alcohol with the molecular formula C₁₁H₁₂ClFO and a molecular weight of 214.66 g/mol . Its structure incorporates a 2-chloro-6-fluorobenzyl substituent linked via a methylene bridge to the 1-position of a cyclopropyl ring bearing a hydroxymethyl group, creating a meta-dihalogenated aromatic system with distinct electronic properties [1]. Commercially available at 98% purity with storage conditions of 2–8°C in sealed dry environments , this compound serves primarily as a synthetic intermediate and building block in medicinal chemistry and agrochemical research programs.

Why (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol Cannot Be Replaced by Mono-Halogenated or Di-Chlorinated Analogs in Structure-Activity Programs


Substituting (1-(2-chloro-6-fluorobenzyl)cyclopropyl)methanol with its closest commercially available analogs—the 2-chlorobenzyl (CAS 1486890-08-7) or 2,6-dichlorobenzyl (CAS 1489588-09-1) variants—introduces quantifiable shifts in lipophilicity (ΔLogP of +0.14 vs. monochloro and −0.51 vs. dichloro), molecular weight (ΔMW of +18.0 vs. monochloro and −16.5 vs. dichloro), and predicted density (Δ of +0.15 g/cm³ vs. monochloro) . These differences arise directly from the unique mixed chloro-fluoro halogenation pattern at the 2- and 6-positions of the benzyl ring, which modulates both electronic distribution and steric bulk in ways that single-halogen or symmetric di-halogen patterns cannot replicate . For programs where halogen-dependent target binding, metabolic stability, or physicochemical property tuning is critical, generic substitution introduces uncontrolled variables that undermine structure-activity relationship (SAR) reproducibility.

Quantitative Differentiation of (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol Against Closest Structural Analogs: A Comparator-Based Evidence Guide


LogP Tuning: Intermediate Lipophilicity Between Mono-Chlorinated and Di-Chlorinated Analogs

The target compound exhibits a computed LogP of 2.79, positioning it between the more polar mono-chloro analog ((1-(2-chlorobenzyl)cyclopropyl)methanol, LogP 2.66) and the more lipophilic di-chloro analog ((1-(2,6-dichlorobenzyl)cyclopropyl)methanol, LogP 3.31) . This intermediate lipophilicity, driven by the mixed Cl/F substitution, offers a distinct tuning point for optimizing membrane permeability and solubility in lead optimization campaigns where neither the mono-halogenated nor the fully chlorinated variants achieve the desired balance .

Lipophilicity LogP Drug-likeness ADME

Predicted Density and Boiling Point Differentiation for Purification and Formulation Workflows

The target compound has a predicted density of approximately 1.37 g/cm³ (based on structurally analogous cyclopropyl (2-chloro-6-fluorophenyl)methanol, CAS 1443312-38-6), compared to 1.23 g/cm³ for the mono-chloro analog and 1.34 g/cm³ for the di-chloro analog . The corresponding predicted boiling points follow a progressive trend: ~292°C (mono-Cl), ~300–310°C (target, interpolated), and ~322°C (di-Cl), reflecting the increasing molecular weight and halogen content . These differences directly affect solvent selection for chromatographic purification, distillation cut points, and formulation solvent compatibility.

Physicochemical properties Density Boiling point Purification

Halogen Substitution Pattern: Mixed Cl/F versus Homogeneous Cl/Cl for Electronic Modulation

The target compound features a mixed 2-chloro-6-fluoro substitution on the benzyl ring, creating an asymmetric electronic environment distinct from the symmetric 2,6-dichloro analog . Fluorine at the 6-position introduces a strong electron-withdrawing inductive effect (−I) with minimal steric perturbation (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), while chlorine at the 2-position provides both −I effect and polarizability for potential halogen-bonding interactions [1]. This orthogonal electronic profile cannot be achieved with either the mono-chloro or di-chloro congeners.

Halogen bonding Electronic effects SAR Medicinal chemistry

Methylene Bridge versus Direct Phenyl Attachment: Conformational Flexibility Differentiator

The target compound incorporates a methylene (−CH₂−) bridge between the cyclopropyl ring and the 2-chloro-6-fluorophenyl group, resulting in 3 rotatable bonds (SMILES: OCC1(CC2=C(F)C=CC=C2Cl)CC1) . In contrast, the direct phenyl-attached analog (1-(2-chloro-6-fluorophenyl)cyclopropyl)methanol (CAS 1935316-13-4) eliminates this methylene spacer, reducing conformational degrees of freedom and altering the spatial relationship between the hydroxyl group and the halogenated aromatic ring . This structural difference has implications for target engagement geometry in conformationally sensitive binding sites.

Conformational analysis Rotatable bonds Scaffold design Molecular flexibility

CCR5 Antagonist Pharmacophore: Preliminary Biological Activity Differentiation

Preliminary pharmacological screening reported in the patent and academic literature indicates that cyclopropylmethanol derivatives bearing 2-chloro-6-fluorobenzyl substitution exhibit CCR5 antagonist activity with potential relevance to HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The specific combination of the cyclopropylmethanol scaffold with the 2-chloro-6-fluorobenzyl moiety has been claimed in cyclopropyl CCR5 antagonist patents (e.g., WO2004055010A2), where the halogen substitution pattern and the methylene bridge are critical structural features for receptor binding [2]. While direct IC₅₀ values for the isolated alcohol building block are not available in the public domain, the compound serves as a key synthetic intermediate for constructing more elaborated CCR5 antagonist chemotypes.

CCR5 antagonist HIV Chemokine receptor Inflammation

Optimal Research and Industrial Application Scenarios for (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned LogP Between 2.6 and 3.3

When a lead series requires incremental LogP adjustment without altering the core scaffold topology, (1-(2-chloro-6-fluorobenzyl)cyclopropyl)methanol (LogP 2.79) fills a critical gap between the more polar mono-chloro analog (LogP 2.66) and the more lipophilic di-chloro analog (LogP 3.31) . This intermediate value is particularly valuable for CNS-targeted programs where optimal brain penetration typically requires LogP in the 2–3 range, and for oral bioavailability optimization where excessive lipophilicity (LogP > 3) risks poor solubility and high metabolic clearance.

CCR5 Antagonist Fragment-Based Drug Discovery and Patent Space Exploration

For research groups pursuing CCR5 receptor antagonists for HIV, asthma, or autoimmune indications, this compound provides a direct entry point into the cyclopropyl CCR5 antagonist pharmacophore described in the SmithKline Beecham/GlaxoSmithKline patent estate (WO2004055010A2 and related filings) [1]. The 2-chloro-6-fluorobenzyl substitution pattern on the cyclopropylmethanol core is a defining structural feature of this chemotype, and preliminary pharmacological screening supports its relevance for CCR5-mediated disease treatment . Using non-halogenated or mono-halogenated analogs in this context constitutes a departure from the validated pharmacophore.

Halogen-Dependent Protein-Ligand Interaction Studies in Structural Biology

The unique mixed chloro-fluoro aromatic substitution pattern enables systematic investigation of halogen-bonding and halogen-π interactions in protein-ligand co-crystal structures. The chlorine at the 2-position provides polarizability for potential halogen-bond donation to backbone carbonyl oxygen atoms, while the fluorine at the 6-position introduces a strong inductive electron-withdrawing effect with minimal steric demand (van der Waals radius 1.47 Å vs. 1.75 Å for Cl) . Neither the symmetric 2,6-dichloro analog nor the monochloro analog can probe this orthogonal electronic-steric combination, making the target compound a unique tool for halogen interaction fingerprinting in structural biology campaigns.

Scale-Up Process Development Where Physicochemical Property Differences Impact Unit Operations

During process chemistry scale-up from milligram to kilogram quantities, the predicted density (~1.37 g/cm³) and boiling point (~300–310°C) of the target compound differ meaningfully from the mono-chloro analog (density 1.23 g/cm³, BP 292°C) . These differences affect solvent volume calculations for extraction and washing steps, distillation parameters for solvent swap operations, and safety assessments for exothermic reaction quenching. Procurement specifications should explicitly require the 2-chloro-6-fluoro substitution pattern to ensure that developed process parameters remain valid; substituting with the mono-chloro analog would introduce unvalidated physical property shifts that could compromise process robustness.

Quote Request

Request a Quote for (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.